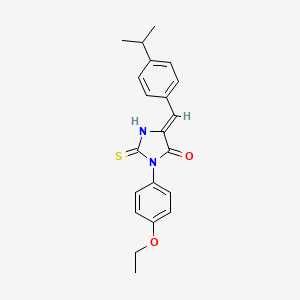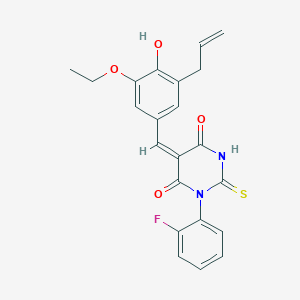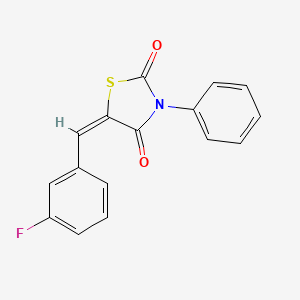
4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine, also known as 4C3DBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine involves its binding to the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of these neurotransmitters, 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine increases their levels in the synaptic cleft, leading to increased neurotransmission and improved mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine include increased levels of serotonin and norepinephrine, as well as decreased levels of beta-amyloid plaques. These effects have been shown to improve mood, reduce the symptoms of Alzheimer's disease, and inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine in lab experiments is its specificity for the serotonin and norepinephrine transporters, which allows for more targeted research. However, one limitation is the lack of research on the long-term effects of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine on the brain and other organs.
将来の方向性
For research on 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine include further studies on its potential applications in the treatment of cancer, Alzheimer's disease, and depression, as well as investigations into its long-term effects on the brain and other organs. Additionally, research on the synthesis of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine and its derivatives may lead to the development of more effective and targeted treatments for these diseases.
合成法
The synthesis of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde and piperazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In depression research, 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood.
特性
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-24-18-8-3-15(13-19(18)25-2)14-21-23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14H,9-12H2,1-2H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSLDBYBIRKTR-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)

![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)

![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)

![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
